[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate
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Overview
Description
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[221]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl and amino groups allows for oxidation reactions, potentially forming ketones or aldehydes.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Substitution: Functional groups such as the sulfonic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction pathway and product distribution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Scientific Research Applications
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[22
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Industry: Its reactivity and functional groups make it suitable for use in various industrial processes, including the synthesis of specialty chemicals
Mechanism of Action
The mechanism by which [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts, which can modulate the activity of its targets and influence biological pathways .
Properties
Molecular Formula |
C16H27F2NO7S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S,3S)-2-amino-4,4-difluoro-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C10H16O4S.C6H11F2NO3/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-6(11,5(7)8)3(9)4(10)12-2/h7H,3-6H2,1-2H3,(H,12,13,14);3,5,11H,9H2,1-2H3/t7-,10-;3-,6+/m11/s1 |
InChI Key |
DWBCEJGPTLDMRP-KBVIXVPMSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C[C@]([C@@H](C(=O)OC)N)(C(F)F)O |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC(C(C(=O)OC)N)(C(F)F)O |
Origin of Product |
United States |
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